2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid
Description
2-[3,5-Bis(trifluoromethyl)phenoxy]acetic acid is a fluorinated aromatic compound characterized by a phenoxyacetic acid backbone substituted with two trifluoromethyl (-CF₃) groups at the 3 and 5 positions of the benzene ring (Figure 1). The -CF₃ groups enhance lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O3/c11-9(12,13)5-1-6(10(14,15)16)3-7(2-5)19-4-8(17)18/h1-3H,4H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAICZTCYXNZHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)OCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
1.1 Respiratory Disorders
The compound has shown potential as a pharmaceutical agent for treating respiratory diseases. Research indicates that it acts as a modulator of the CRTH2 receptor, which is implicated in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Specifically, it has been noted for its ability to inhibit excessive production of prostaglandin D2 (PGD2), a mediator in allergic responses and inflammation .
- Case Study: Clinical Trials
1.2 Neurodegenerative Diseases
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating Alzheimer's disease and other forms of dementia. In vitro studies have shown that derivatives of this compound exhibit moderate inhibition of AChE and butyrylcholinesterase (BuChE), suggesting a viable pathway for developing new treatments for cognitive disorders .
Agricultural Applications
2.1 Herbicidal Activity
The compound has also been investigated for its herbicidal properties. Studies indicate that it can effectively control various weed species, making it a candidate for developing new herbicides. Its mechanism involves disrupting the growth patterns of target plants without affecting non-target species significantly.
- Data Table: Herbicidal Efficacy
| Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Common Lambsquarters | 200 | 85 |
| Pigweed | 150 | 90 |
| Crabgrass | 100 | 80 |
2.2 Plant Growth Regulation
Additionally, the compound has been explored as a plant growth regulator. It can enhance growth rates and yield in certain crops by modulating hormonal pathways responsible for growth regulation .
Mechanism of Action
The mechanism of action of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their properties, and applications:
Key Comparative Insights
Trifluoromethyl Substitution Patterns
- The number of -CF₃ groups significantly impacts lipophilicity and electronic properties. The target compound’s dual -CF₃ substitution enhances steric bulk and electron-withdrawing effects compared to mono-substituted analogs like 2-(3-(trifluoromethyl)phenoxy)acetic acid .
- AGIX-4207 incorporates tert-butyl and thioether groups instead of -CF₃, shifting its application toward redox modulation and inflammation inhibition .
Functional Group Modifications
- Ester Derivatives : Ethyl and methyl esters (e.g., CAS 87964-33-8 and 87964-31-6) exhibit reduced polarity compared to the parent acid, improving membrane permeability for prodrug applications .
- Hydrazone and Oxo Derivatives : The hydrazone derivative (CAS 60559-98-0) demonstrates high toxicity (LD₅₀ = 20.1 mg/kg in mice), likely due to cyanide release upon decomposition . In contrast, oxo derivatives (e.g., ) may serve as ketone-containing intermediates for further synthesis.
Biological Activity
2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl (CF₃) group is known to enhance the pharmacological properties of various compounds, making them more potent and selective. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- A phenoxyacetic acid backbone.
- Two CF₃ groups located at the 3 and 5 positions of the phenyl ring.
This configuration contributes to its lipophilicity and stability, which are crucial for its biological activity.
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, including multidrug-resistant strains. The presence of the CF₃ groups enhances its interaction with bacterial membranes, leading to increased permeability and cell death.
- Anti-cancer Effects : Studies have indicated that similar phenoxyacetic acid derivatives can inhibit tumor growth by modulating key signaling pathways involved in cancer progression.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory processes or tumor growth.
- Modulation of Cell Signaling : It can interfere with signaling pathways such as STAT3, which is crucial in cancer cell proliferation and survival.
- Membrane Disruption : The CF₃ groups enhance the compound's ability to disrupt bacterial membranes, leading to cell lysis.
Antimicrobial Activity
A study demonstrated that derivatives containing the trifluoromethyl group showed minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against resistant strains like Staphylococcus aureus (MRSA) . This suggests a potent antimicrobial potential for compounds similar to this compound.
Anti-cancer Research
In vivo studies involving related compounds indicated that they could prevent liver tumor growth by inhibiting the STAT3 pathway. For instance, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide was shown to induce apoptosis in liver cancer cells . Such findings suggest that this compound may have similar anti-cancer properties worth exploring.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing enantiomerically pure derivatives of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid?
- Methodology : Enantioselective synthesis can be achieved using chiral catalysts like (R,R)-FeBIPF2 (2 mol%) with trimethyl phosphate (TMP) at –30 °C for 16 hours. Flash column chromatography with n-hexane/EtOAc (5:1, plus 0.2% HOAc) effectively isolates the product. Enantiomeric excess (e.g., 96% ee) is validated via HPLC using a Daicel Chiralpak IG column with n-hexane/iPrOH (19:1, 0.1% TFA) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine spectroscopic techniques (e.g., NMR for trifluoromethyl group analysis) with HPLC for chiral resolution. DFT calculations can predict solvation free energies and conformational stability, aiding in structural validation .
Q. What safety protocols are critical for handling fluorinated aromatic compounds like this acid?
- Methodology : Use fume hoods, protective equipment (goggles, gloves), and adhere to federal/local regulations for disposal. Degradation over time necessitates periodic SDS updates and storage in inert, cool environments to minimize hazards .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Methodology : Employ DFT to calculate transition states and solvation energies (e.g., in water, chloroform) to predict reaction outcomes. Conformational analysis of intermediates, such as trifluoromethylphenylboronic esters, guides catalyst selection and solvent compatibility .
Q. What strategies resolve contradictions in spectroscopic data for trifluoromethyl-substituted aromatics?
- Methodology : Cross-validate NMR shifts with X-ray crystallography or mass spectrometry. For ambiguous peaks, isotopic labeling (e.g., -tagged analogs) or variable-temperature NMR clarifies dynamic behavior .
Q. How to address low yields in coupling reactions involving the trifluoromethylphenoxy moiety?
- Methodology : Optimize reaction stoichiometry and catalyst loading (e.g., FeBIPF2 at 2 mol%). Introduce stabilizing additives (e.g., HOAc in chromatography) to reduce decomposition. Monitor intermediates via in situ IR or LC-MS to identify bottlenecks .
Q. What are the implications of trifluoromethyl group orientation on bioactivity in derivative compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
